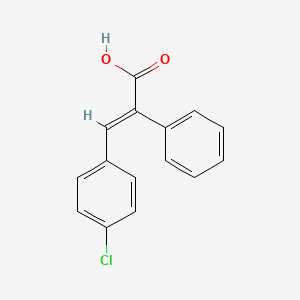

4-Chloro-(alpha-phenyl)cinnamic acid

Descripción general

Descripción

4-Chloro-(alpha-phenyl)cinnamic acid is a derivative of cinnamic acid, characterized by the presence of a chlorine atom at the para position of the phenyl ring and a phenyl group attached to the alpha carbon of the cinnamic acid structure. This compound is known for its crystalline solid form and is used in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-(alpha-phenyl)cinnamic acid can be synthesized through several methods:

Condensation of phenacyl chloride with benzaldehyde: This reaction is typically carried out in the presence of a base such as triethylamine.

Distillation of benzylmandelic acid: This method involves the thermal decomposition of benzylmandelic acid to yield the desired product.

Reaction of sodium phenylacetate with benzaldehyde: This reaction occurs in the presence of acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-(alpha-phenyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols or alkanes.

Substitution: Produces derivatives with different functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Anticancer Activity

4-Chloro-(alpha-phenyl)cinnamic acid and its derivatives have shown significant anticancer properties in various studies. Research indicates that these compounds can inhibit the proliferation of cancer cells through several mechanisms:

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest, leading to reduced viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

- Induction of Apoptosis : Compounds derived from cinnamic acid have been observed to trigger apoptosis in cancer cells, making them promising candidates for cancer therapy .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various cinnamic acid derivatives on different cancer cell lines. The compound exhibited IC50 values indicating potent inhibition of cell growth, particularly against MCF-7 cells with an IC50 of 1.79 µM .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored extensively due to the rising threat of drug-resistant pathogens.

- Bacterial Infections : Derivatives have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The introduction of electron-withdrawing groups, such as chlorine, enhances their antibacterial activity .

- Fungal Infections : Studies have shown that this compound exhibits antifungal properties by targeting specific enzymes involved in fungal growth .

Table 1: Antimicrobial Efficacy of Cinnamic Acid Derivatives

| Compound | Target Organism | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | C. lunatus | 4.54 | Antifungal |

| 4-Fluoro derivative | M. tuberculosis | 0.36 | Antituberculosis |

| Methyl derivative | S. aureus | 9.91 | Antibacterial |

Neurological Applications

The potential neuroprotective effects of cinnamic acid derivatives, including this compound, have been investigated for their role in treating neurological disorders.

- Antiepileptic Activity : Certain isomers have shown promise in managing epilepsy, with trans-isomers demonstrating significant anticonvulsant effects .

- Alzheimer's Disease : New derivatives linked to triazole acetamides have been synthesized and evaluated for their anti-Alzheimer potential, indicating a promising avenue for future research .

Metabolic Disorders

Research has also highlighted the antihyperglycemic properties of cinnamic acid derivatives.

Mecanismo De Acción

The mechanism of action of 4-Chloro-(alpha-phenyl)cinnamic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

4-Chloro-(alpha-phenyl)cinnamic acid can be compared with other cinnamic acid derivatives:

Cinnamic Acid: The parent compound, known for its antimicrobial and antioxidant properties.

3-Methoxy-4-hydroxycinnamic Acid: Known for its neuroprotective effects and potential in treating Parkinson’s disease.

3,4-Dimethoxycinnamic Acid: Exhibits significant anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other cinnamic acid derivatives.

Actividad Biológica

Overview

4-Chloro-(alpha-phenyl)cinnamic acid, a derivative of cinnamic acid, has garnered significant attention in scientific research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This compound features a chlorine atom at the para position of the phenyl ring and a phenyl group attached to the alpha carbon of the cinnamic acid structure. Its unique chemical structure contributes to its diverse biological effects.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Condensation of phenacyl chloride with benzaldehyde in the presence of a base such as triethylamine.

- Distillation of benzylmandelic acid , which involves thermal decomposition.

- Reaction of sodium phenylacetate with benzaldehyde using acetic anhydride as a reagent.

These synthetic routes are optimized for yield and purity, making the compound accessible for various applications in research and industry .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Cinnamic acid derivatives, including this compound, have been shown to combat drug-resistant microbial strains effectively. For instance, studies have demonstrated that derivatives can inhibit the growth of pathogens responsible for diseases such as tuberculosis and fungal infections .

Table 1: Antimicrobial Activity Data

| Compound | Target Microorganism | IC50 (µM) |

|---|---|---|

| This compound | Mycobacterium marinum | 64 |

| Methyl 2-{(...E...)2-[4-(formyloxy)phenyl]ethenyl}-4-methyl-3-oxopentanoate | Mycobacterium marinum | 64 |

| Tributyltin(IV) ferulate | Colon cancer cells (HCT116) | -78.9% viability at 400 nM |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The compound has been shown to induce cell cycle arrest and promote autophagic cell death in cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (Caco-2) cells .

Table 2: Anticancer Activity Data

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | Compound 44e | 1.79 |

| HeLa | Compound 44o | 1.35 |

| HCT116 | Tributyltin(IV) ferulate | -64.1% viability at 400 nM |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The compound may inhibit key enzymes involved in microbial metabolism or disrupt cellular pathways critical for cancer cell survival .

Potential Pathways

- Inhibition of Enzymatic Activity : The compound may target enzymes like CYP53A15 in fungi, disrupting their growth.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Autophagic Cell Death : The compound promotes autophagy, a process that can lead to cell death in cancerous cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of cinnamic acid derivatives, including this compound:

- Deng et al. Study : This research evaluated the inhibitory effect of various cinnamic acid derivatives on Mycobacterium marinum, demonstrating promising results with an IC50 value of 64 µM for certain derivatives .

- Korosec et al. Study : Focused on antifungal activities, this study showed that synthesized cinnamic acid derivatives effectively inhibited fungal growth by targeting specific enzymes .

- Matlou et al. Study : Investigated the antimetastatic properties of cinnamic acid phthalocyanine complexes, revealing significant suppression of cell migration in B16-F10 melanoma cells .

Propiedades

IUPAC Name |

(E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10H,(H,17,18)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWKAXRIXMCDDY-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7466-99-1 | |

| Record name | NSC400625 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.